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Introduction to Levetiracetam and Therapeutic Drug
Monitoring

Levetiracetam is a broad-spectrum antiepileptic drug (AED) with a unique mechanism of action that
involves binding to synaptic vesicle protein 2A (SV2A), modulating synaptic neurotransmitter release.
Unlike traditional AEDs, it exhibits minimal protein binding (<10%), linear pharmacokinetics, and negligible
hepatic metabolism via cytochrome P450 enzymes, making it favorable for patients on multiple medications.
Despite its relatively wide therapeutic window (10-40 pg/mL) and predictable pharmacokinetics in healthy
individuals, significant inter-individual variability in drug concentrations has been observed across diverse

patient populations, necessitating therapeutic drug monitoring (TDM) in specific clinical scenarios.

Therapeutic drug monitoring of levetiracetam is particularly valuable in special populations where
pharmacokinetic alterations are anticipated, including pediatric and geriatric patients, pregnant women,
individuals with renal impairment, and patients receiving concomitant enzyme-inducing drugs. Research
demonstrates that approximately 30-40% of patients may exhibit subtherapeutic levetiracetam
concentrations, while 10-12% show supratherapeutic levels, emphasizing the importance of concentration-
guided dosing. Clinical studies have established a correlation between serum concentrations and both

efficacy and toxicity, with one comprehensive investigation documenting improved seizure control in
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82.5% of patients whose levels were within the therapeutic range compared to only 58.6% with

subtherapeutic concentrations.

Analytical Methods for Levetiracetam Quantification

Method Selection and Validation Parameters

Accurate quantification of levetiracetam in biological matrices requires precise, sensitive, and specific
analytical methods. The most commonly employed techniques include high-performance liquid
chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass
spectrometry (LC-MS/MS). When developing and validating these methods, several key parameters must be
addressed according to international guidelines such as the International Conference on Harmonisation (ICH)
Q2(R1). Specificity ensures no interference from endogenous compounds or concomitant medications, while
linearity confirms the method's ability to obtain test results proportional to analyte concentration within a
specified range (typically 2.5-80 pg/mL for levetiracetam). Precision (both intra-day and inter-day) should
demonstrate relative standard deviation (%RSD) values <15%, and accuracy should yield percent recovery
values within 85-115% of the true value. Additionally, methods must establish the limit of detection (LOD)
and limit of quantification (LOQ), with robustness testing evaluating method reliability under slight

variations in experimental conditions.

HPLC-UV Method Protocol

The HPLC-UV method represents a cost-effective and widely accessible approach for levetiracetam TDM,
particularly suitable for resource-limited settings. The following protocol has been successfully validated

according to ICH guidelines:

¢ Instrumentation: Thermo-Finnigan Surveyor HPLC system with UV detector, C18 reverse-phase
column (250 x 4.6 mm, 5 ym particle size), and Chromquest software.

¢ Mobile Phase: Potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile (92:8 v/v), filtered
through 0.47 ym membrane filter and degassed prior to use.

e Chromatographic Conditions: Flow rate of 1.2 mL/min, column temperature maintained at 40°C,
detection wavelength of 205 nm, injection volume of 10 pL, and total run time of 15 minutes.
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e Sample Preparation: 200 pL of serum sample is spiked with 10 pL of internal standard (theophylline,
1 mg/mL), followed by addition of 200 pL dimethyl sulfoxide (DMSO) as extracting agent. The mixture
is vortexed for 30 seconds and centrifuged at 12,000 rpm for 10 minutes at 21°C. The supernatant is
transferred to HPLC vials for analysis.

¢ Validation Parameters: Retention times for levetiracetam and internal standard are 12 + 0.4 and 14
+ 0.5 minutes, respectively. The method demonstrates linearity (r2 > 0.999) across 2.5-80 yg/mL, with
LOD and LOQ of 0.5 pg/mL and 1.5 pg/mL, respectively.

LC-MS/MS Method Protocol

Liquid chromatography-tandem mass spectrometry offers enhanced sensitivity and specificity for
levetiracetam quantification, making it particularly suitable for pediatric samples or situations requiring

simultaneous monitoring of multiple antiepileptic drugs:

¢ Instrumentation: Liquid chromatography system coupled with tandem mass spectrometer equipped
with electrospray ionization (ESI) source.

e Chromatographic Conditions: C18 reverse-phase column (100 x 2.1 mm, 2.6 pm patrticle size),
mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile with gradient
elution, flow rate of 0.4 mL/min, and injection volume of 5 pL.

e Mass Spectrometric Conditions: ESI source in positive ion mode, multiple reaction monitoring
(MRM) transitions of 171.1 — 126.1 for levetiracetam and 181.1 — 124.1 for internal standard
(levetiracetam-d6), with dwell time of 200 msec per transition.

e Sample Preparation: 50 pL of serum sample is protein-precipitated with 150 uL of acetonitrile
containing internal standard, vortexed for 60 seconds, and centrifuged at 14,000 rpm for 10 minutes.
The supernatant is diluted with water and transferred to autosampler vials.

¢ Validation Parameters: Linear range of 1-100 pg/mL (r2 > 0.995), LOD and LOQ of 0.3 pg/mL and
1.0 pg/mL, respectively, with intra-day and inter-day precision <12% RSD.

Table 1: Comparison of Analytical Methods for Levetiracetam Quantification

Parameter HPLC-UV Method LC-MS/MS Method
Linear Range (pug/mL) 2.5-80 1-100

LOD (pg/mL) 0.5 0.3

LOQ (pg/mL) 1.5 1.0
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Parameter HPLC-UV Method LC-MS/MS Method

Intra-day Precision (%RSD) <8% <10%

Inter-day Precision (%RSD) <10% <12%

Accuracy (% Recovery) 92-105% 94-108%

Retention Time (min) 12+ 0.4 42+0.2

Sample Volume 200 uL 50 uL

Analysis Time 15 minutes 8 minutes

Key Advantages Cost-effective, widely available  High sensitivity, multiplexing capability

Clinical Protocol and Interpretation

Indications for TDM and Sample Collection

Therapeutic drug monitoring of levetiracetam is clinically indicated in specific scenarios where
pharmacokinetic alterations are anticipated or when clinical response does not align with expectations based
on administered dosage. Key indications include: assessment of patient compliance (particularly important
given that approximately 16% of patients with subtherapeutic levels demonstrate poor adherence), evaluation
of suspected drug toxicity even within the therapeutic range, management of patients with renal
impairment (as 66% of levetiracetam is excreted unchanged in urine), dose optimization in pregnant
women experiencing physiological changes that alter drug disposition, and patients receiving concomitant
enzyme-inducing antiepileptic drugs (EIAEDs) such as carbamazepine, phenytoin, or oxcarbazepine,

which can increase levetiracetam clearance by 24-60%.

Proper sample collection is critical for accurate TDM interpretation. Trough samples should be collected
immediately before the next scheduled dose, typically 12 hours after the previous dose for twice-daily
regimens. For sustained-release formulations, blood should be drawn a minimum of 12 hours after the last

dose. Samples must be collected in red-top or serum gel tubes, centrifuged within 2 hours of collection, and
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the separated serum stored refrigerated or frozen if analysis cannot be performed immediately. Clinical
information including time of last dose, sampling time, dosage regimen, concomitant medications, renal

function, and clinical status must accompany all sample requests to facilitate appropriate interpretation.

Interpretation of Serum Concentrations

Table 2: Levetiracetam Therapeutic Range and Clinical Correlation

Concentration

Classification Clinical Correlation Recommended Action
Range (pg/mL)
<10 Subtherapeutic Increased seizure Assess compliance, consider
frequency (58.6% of dose increase
patients)
10-40 Therapeutic Optimal response (82.5% Maintain current dose if

with good seizure control) clinically effective

>40 Supratherapeutic  Potential toxicity Evaluate for adverse effects,
(somnolence, asthenia, consider dose reduction
dizziness)

Interpretation of levetiracetam concentrations requires careful clinical correlation, as some patients may
experience efficacy outside the conventional therapeutic range or toxicity within it. Population studies
indicate that approximately 58.5% of patients exhibit concentrations within the therapeutic range (10-40
pg/mL), while 29.9% show subtherapeutic levels (<10 pg/mL), and 11.6% demonstrate supratherapeutic
concentrations (>40 pg/mL). The therapeutic range represents a population-derived guide rather than
absolute thresholds for individual patients. Clinicians should establish individualized therapeutic
concentrations based on clinical response, with particular attention to the following scenarios: elderly
patients often require lower doses to achieve therapeutic concentrations due to age-related decline in renal
function, pediatric patients typically need higher mg/kg doses compared to adults due to enhanced clearance,

and patients on enzyme-inducing AEDs may require dose adjustments to maintain therapeutic efficacy.
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TDM in Special Populations

Age-Specific Considerations

Pediatric patients exhibit significant pharmacokinetic differences compared to adults, with 30-70% higher
levetiracetam clearance per body weight, necessitating higher mg/kg dosing to achieve therapeutic
concentrations. Children between 1 month and 16 years require doses ranging from 10-30 mg/kg twice daily,
with the highest weight-adjusted doses needed in children under 6 years. TDM is particularly valuable in this
population due to age-dependent metabolic variations and potential compliance challenges. Conversely,
elderly patients (>65 years) demonstrate approximately 40% reduced levetiracetam clearance primarily due
to age-related decline in renal function, resulting in higher drug exposure at equivalent doses. Initial doses in
the elderly should be reduced by 30-50% with subsequent titration guided by TDM and clinical response.
Population studies indicate that approximately 85% of pediatric patients and 88% of elderly patients achieve

therapeutic concentrations with appropriate dose adjustments based on TDM results.

Renal Impairment and Pregnhancy

Renal function significantly impacts levetiracetam elimination, as the drug is primarily excreted unchanged
in urine. Patients with creatinine clearance below 80 mL/min require dose reduction, with recommendations
suggesting 50% dose reduction for moderate renal impairment (CLcr 30-70 mL/min) and 75% reduction for
severe renal impairment (CLcr <30 mL/min). Hemodialysis effectively removes levetiracetam
(approximately 50% clearance during a 4-hour session), necessitating supplemental dosing post-dialysis. In
pregnant women, physiological changes including increased glomerular filtration rate and expanded volume
of distribution can reduce levetiracetam concentrations by up to 60% during the second and third trimesters,
potentially requiring dose increases to maintain seizure control. Postpartum, a return to pre-pregnancy dosing

is typically necessary within 2-3 weeks.

Table 3: Levetiracetam Dose Adjustment in Special Populations
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Pharmacokinetic

Dose Adjustment

Population . Monitoring Parameters
Changes Recommendations
Neonates Clearance: Highly variable, 7 mg/kg twice daily, titrate Serum concentrations,
lower in first week cautiously efficacy, tolerability
Children (1 Clearance: 30-70% higher ~ 10-25 mg/kg twice daily Serum concentrations,
mo-12 yr) than adults (dose based on age) behavioral changes
Elderly (>65 Clearance: 40% lower than  30-50% lower initial doses Renal function, serum
yr) adults concentrations
Renal Clearance: Correlates with ~ 25-75% reduction based on  Serum creatinine, CLcr,
Impairment ClLcr ClLcr trough concentrations
Pregnancy Clearance: Increases up to  May require 50-100% dose  Monthly TDM, clinical
60% increase seizure frequency
Hepatic Minimal changes (not Usually not required Clinical response,
Impairment extensively metabolized) albumin levels

Clinical Decision-Making and Workflow

The implementation of levetiracetam TDM follows a structured process from sample collection to clinical

interpretation and dose adjustment. The following workflow diagram illustrates the comprehensive TDM

protocol:
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TDM Indications:
» Suspected non-compliance
* Poor seizure control
» Signs of toxicity
* Special populations
e Drug interactions

Sample Collection

* Trough level (pre-dose)
 Proper tube type
* Accurate timing

Analytical Process
» Sample preparation
e HPLC-UV or LC-MS/MS
* Quality control

Result Interpretation
» Therapeutic range: 10-40 yg/mL
* Clinical correlation
« Patient-specific factors

Below TR ithin TR Above TR

Subtherapeutic Therapeutic Supratherapeutic
(<10 pg/mL) (10-40 pg/mL) (>40 pg/mL)

* Maintain current dose
e C.nntiniie monitarina

» Assess compliance
e C.nn<ider dnse increace

 Evaluate for toxicity
e C.nn<ider dnge rediictinn

© 2026 Smolecule. All rights reserved. 8/12 Tech Support


https://www.smolecule.com/products/s532922?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

vvvvvvvvvvvvvvvvvvvvvv st v vy

* Document response

;

Follow-up Monitoring
* Clinical assessment
e Repeat TDM if needed

TDM Cycle Complete

Click to download full resolution via product page

* Monitor adverse effects

Figure 1: Clinical Decision-Making Workflow for Levetiracetam TDM

The analytical methodology for levetiracetam quantification follows a standardized process with quality

control measures at each stage, as illustrated below:
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Sample Inspection
* Volume adequacy
 Container integrity

» Hemolysis assessment

Sample Preparation
* Aliguot serum
» Add internal standard
* Protein precipitation

* Centrifugation

Liquid-Liquid Extraction
» Add extracting solvent
* Vortex mix
* Centrifuge
» Transfer supernatant

Instrumental Analysis
* HPLC-UV or LC-MS/MS
* Quality controls
» Calibration standards

Repeat Analysis

Data Processing
* Peak integration
« Calibration curve
» Concentration calculation

Quality Assessment
 Control values
* Precision evaluation
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Figure 2: Analytical Workflow for Levetiracetam Quantification

Conclusion

Therapeutic drug monitoring of levetiracetam represents a valuable tool for optimizing antiepileptic therapy
in specific clinical situations, despite the drug's generally favorable pharmacokinetic profile. The validated
HPLC-UV and LC-MS/MS methods provide accurate and reliable quantification of serum concentrations,
enabling clinicians to make informed decisions regarding dosage adjustments. Implementation of TDM is
particularly beneficial in special populations such as pediatric and geriatric patients, pregnant women,
individuals with renal impairment, and those receiving concomitant enzyme-inducing drugs. When properly
implemented with appropriate timing of sample collection and clinical interpretation, levetiracetam TDM
can significantly improve seizure control, enhance patient compliance, minimize adverse effects, and
ultimately optimize therapeutic outcomes in diverse patient populations. Future developments in this field
should focus on establishing clearer concentration-response relationships for specific seizure types and
patient populations, as well as refining individualized dosing algorithms based on pharmacogenetic and

pharmacokinetic modeling.
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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Therapeutic

Drug Monitoring of Levetiracetam]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b532922#therapeutic-drug-monitoring-levetiracetam-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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